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molecular formula C9H9ClN2O2 B8552290 Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Cat. No. B8552290
M. Wt: 212.63 g/mol
InChI Key: ZSPLBWFPZCUAHI-UHFFFAOYSA-N
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Patent
US09416135B2

Procedure details

To a solution of methyl 2,4-dichloropyrimidine-5-carboxylate (852 mg, 4 mmol) and cyclopropylboronic acid (344 mg, 4 mmol) in THF (10 mL) was added K3PO4 (3.1 g, 12 mmol) followed by Pd(dppf)Cl2 (292 mg, 0.4 mmol) under N2. The mixture was refluxed for 4 h until the material was disappeared. The reaction mixture was cooled to rt. THF was removed under vacuum. Water (20 mL) was added and the mixture was extracted with EtOAc (20 mL×3). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by preparative TLC to afford methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate (220 mg, 26% yield) as a white solid.
Quantity
852 mg
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:3]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[N:7]=[C:6]([CH:13]2[CH2:15][CH2:14]2)[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:3]=1 |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
852 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)OC
Name
Quantity
344 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
3.1 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
292 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h until the material
Duration
4 h
CUSTOM
Type
CUSTOM
Details
THF was removed under vacuum
ADDITION
Type
ADDITION
Details
Water (20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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